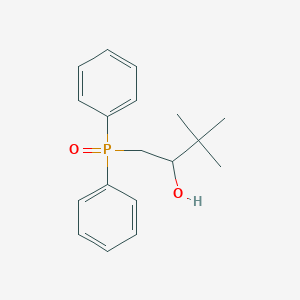
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a diphenylphosphinyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with diphenylphosphine oxide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of Grignard reagents. For example, the reaction of 3,3-dimethyl-2-butanone with diphenylphosphine oxide in the presence of a Grignard reagent such as phenylmagnesium bromide can yield the desired product. The reaction conditions include maintaining a low temperature and using anhydrous solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is 3,3-dimethyl-2-butanone.
Reduction: The major product is 3,3-dimethylbutane.
Substitution: The major products include 3,3-dimethyl-2-chlorobutane or 3,3-dimethyl-2-bromobutane.
Applications De Recherche Scientifique
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphinyl group can act as a ligand, binding to metal ions and facilitating catalytic reactions. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanol: A secondary alcohol with a similar structure but lacking the diphenylphosphinyl group.
3,3-Dimethyl-2-butanone: A ketone with a similar carbon skeleton but different functional groups.
Diphenylphosphine oxide: A compound with a similar phosphinyl group but different carbon framework.
Uniqueness
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- is unique due to the presence of both the diphenylphosphinyl group and the tertiary butanol structure. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in synthesis and research.
Propriétés
Numéro CAS |
123271-34-1 |
|---|---|
Formule moléculaire |
C18H23O2P |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
1-diphenylphosphoryl-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C18H23O2P/c1-18(2,3)17(19)14-21(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3 |
Clé InChI |
HXBJJEGZCHNKPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
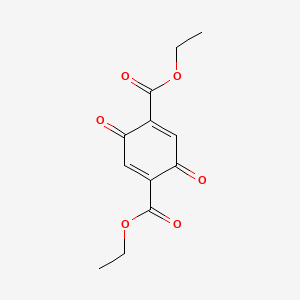
![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)
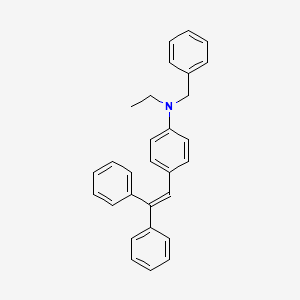
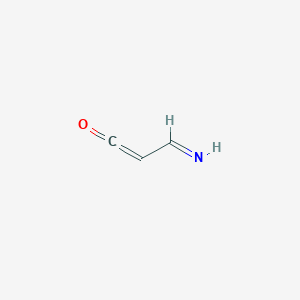

![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
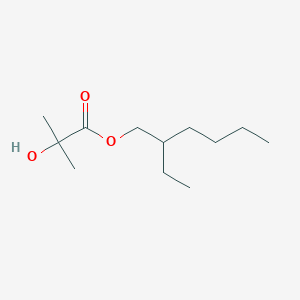
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
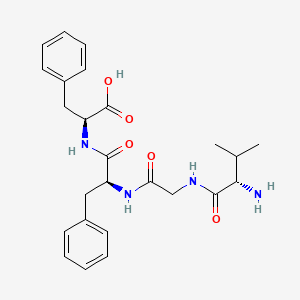
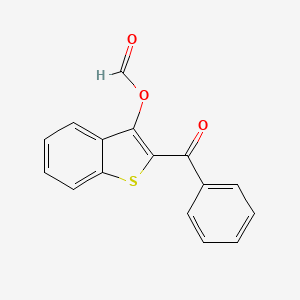
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)

